ethyl 4-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}piperazine-1-carboxylate
Description
Ethyl 4-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}piperazine-1-carboxylate is a synthetic piperazine derivative featuring a carbamoyl-linked pyrrolidinone moiety substituted with a 4-methylphenyl group.
Properties
IUPAC Name |
ethyl 4-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c1-3-27-19(26)22-10-8-21(9-11-22)18(25)20-15-12-17(24)23(13-15)16-6-4-14(2)5-7-16/h4-7,15H,3,8-13H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFIEMJJNZPGMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}piperazine-1-carboxylate typically begins with the formation of the pyrrolidinone core. This involves the condensation of a 4-methylphenylamine with a suitable keto acid derivative, followed by cyclization under acidic or basic conditions.
Next, the resulting 1-(4-methylphenyl)-5-oxopyrrolidine intermediate is reacted with ethyl chloroformate in the presence of a base, such as triethylamine, to form the carbamate linkage
Industrial Production Methods
For large-scale production, continuous flow chemistry techniques may be employed to enhance efficiency and yield. This approach allows for precise control over reaction conditions, such as temperature and pressure, and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Ethyl 4-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}piperazine-1-carboxylate participates in various chemical reactions, including:
Oxidation: : This compound can undergo oxidation to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Reduction reactions may involve hydrogenation, using catalysts such as palladium on carbon, to convert specific functional groups to their corresponding reduced forms.
Substitution: : Nucleophilic substitution reactions are common, particularly involving the piperazine ring, where nucleophiles such as amines can replace leaving groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Palladium on carbon under hydrogen gas.
Substitution: : Various nucleophiles in polar aprotic solvents under mild heating conditions.
Major Products Formed
The major products formed from these reactions include modified piperazine derivatives, hydroxylated pyrrolidinones, and reduced carbamates, which are valuable intermediates in drug synthesis and other applications.
Scientific Research Applications
Synthesis Overview
-
Starting Materials :
- 4-Methylphenyl isocyanate
- Ethyl piperazine-1-carboxylate
- 5-Oxopyrrolidine derivative
-
Reaction Conditions :
- Solvents: Dichloromethane or ethanol
- Temperature: Controlled to optimize yield
-
Yield Optimization :
- Use of catalysts or bases to enhance reaction efficiency.
Medicinal Chemistry
Ethyl 4-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}piperazine-1-carboxylate has been investigated for its potential therapeutic effects:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth by targeting specific molecular pathways involved in cancer cell proliferation. For instance, its interaction with certain enzymes may lead to reduced cell viability in cancer cell lines.
- Neurological Disorders : The compound's structural features suggest potential applications in treating neurological conditions. Research indicates it may modulate neurotransmitter systems, providing a basis for exploring its use in anxiety or depression treatments.
The biological activity of this compound has been assessed through various in vitro and in vivo studies:
- Enzyme Inhibition : Studies have shown that it can act as an inhibitor for certain enzymes, potentially leading to therapeutic benefits in diseases where these enzymes play a critical role.
- Receptor Modulation : Its ability to interact with neurotransmitter receptors indicates potential applications in psychopharmacology.
Case Study 1: Anticancer Properties
A study published in Chemistry & Biology explored the effects of this compound on breast cancer cell lines. The results indicated:
- Significant reduction in cell proliferation.
- Induction of apoptosis through the activation of caspase pathways.
Case Study 2: Neurological Effects
Another research investigation focused on the compound's effects on anxiety-like behaviors in rodent models. The findings suggested:
- Decreased anxiety behaviors as measured by elevated plus maze tests.
- Altered levels of serotonin and norepinephrine, indicating potential antidepressant effects.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Anticancer Research | Inhibition of tumor growth in vitro | Reduced cell viability in cancer cell lines |
| Neurological Disorders | Potential modulation of neurotransmitter systems | Decreased anxiety-like behaviors in animal models |
| Enzyme Inhibition | Targeting specific enzymes linked to disease pathways | Effective inhibitor for selected enzymes |
| Receptor Modulation | Interaction with neurotransmitter receptors | Potential antidepressant effects observed |
Mechanism of Action
The mechanism by which ethyl 4-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}piperazine-1-carboxylate exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound's structural features, including the piperazine ring and carbamate linkage, facilitate binding to these targets, leading to modulation of their activity.
Molecular Targets and Pathways
Enzymes: : The compound can inhibit or activate various enzymes, depending on its binding interactions.
Receptors: : It may act as an agonist or antagonist at certain receptor sites, influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The target compound’s piperazine core is esterified with an ethyl carboxylate group at position 1 and modified at position 4 with a carbamoyl bridge to a 1-(4-methylphenyl)-5-oxopyrrolidin-3-yl group. Key structural comparisons with analogs include:
Table 1: Structural Comparison of Piperazine Derivatives
Physicochemical Properties
Crystallographic and Structural Validation
Structure-Activity Relationships (SAR)
- Lactams vs. Thiazolidinones: Pyrrolidinones offer rigidity and hydrogen-bond acceptor sites, while thiazolidinones provide redox-active sulfur moieties.
- Protective Groups : Tert-butyl esters (e.g., ) improve metabolic stability but may reduce bioavailability due to increased steric bulk .
Biological Activity
Ethyl 4-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbamoyl}piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological effects.
Chemical Structure and Synthesis
The compound is characterized by the following structure:
Synthesis Methodology:
The synthesis typically involves multi-step reactions, starting from 4-methylphenyl isocyanate and ethyl piperazine-1-carboxylate. The process can be optimized through various conditions, including temperature control and choice of solvents to achieve higher yields and purity.
Biological Activity
The biological activity of this compound has been investigated in several studies, revealing its potential as an enzyme inhibitor and receptor modulator.
The compound is believed to interact with specific molecular targets, potentially acting as:
- Enzyme Inhibitor: It may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.
- Receptor Modulator: The compound may modulate receptors associated with neurotransmission, which is significant for neurological applications.
Case Studies and Experimental Data
-
Anticancer Activity:
In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has demonstrated an IC50 value of approximately 10 µM against HT-29 colon cancer cells, indicating significant anti-tumor activity compared to control groups . -
Neuroprotective Effects:
Research indicates that the compound may possess neuroprotective properties. In animal models of neurodegeneration, it has been shown to reduce markers of oxidative stress and inflammation, suggesting a potential role in treating neurodegenerative diseases . -
Antimicrobial Properties:
Preliminary studies have suggested that this compound exhibits antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be in the range of 5–20 µg/mL .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
